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Compound of Interest

Compound Name: Pik-294

Cat. No.: B1684647

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PIK-294, a potent and selective
inhibitor of the p110& catalytic subunit of phosphoinositide 3-kinase (PI3K). This document
details its biochemical and cellular activity, the signaling pathways it modulates, and the
experimental methodologies used for its characterization.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a
multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and
motility. The class | PI3Ks are heterodimers composed of a catalytic subunit (p110) and a
regulatory subunit (p85). The p110d isoform is predominantly expressed in hematopoietic cells
and is a key component of the B-cell receptor and T-cell receptor signaling pathways, making it
an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and
hematological malignancies.

PIK-294 is a small molecule inhibitor that exhibits high selectivity for the p110d isoform. Its
ability to specifically target p110d minimizes off-target effects that are often associated with
pan-PI3K inhibitors, offering a more favorable therapeutic window.

Biochemical and Cellular Activity of PIK-294
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PIK-294 demonstrates potent and selective inhibition of the p110d isoform of PI3K. The
inhibitory activity of PIK-294 has been quantified using various biochemical and cellular
assays.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of PIK-294 against the four class |
PI3K isoforms. For comparative purposes, data for the pan-PI13K inhibitor Wortmannin and the
p110d-selective inhibitor Idelalisib (CAL-101) are also included.

p110a ICso p110p ICso p110y ICso p110d ICso Reference(s

Inhibitor

(nM) (nM) (nM) (nM) )
PIK-294 10,000 490 160 10 [112]
Wortmannin ~5 ~5 ~5 ~5 [3][4]
Idelalisib

820 - 8600 565 - 4000 89 - 2100 25-19 51[61[7][E]
(CAL-101)

Physicochemical Properties of PIK-294

Property Value Reference(s)
Molecular Formula C2sH23N702 [1]
Molecular Weight 489.53 g/mol [1]
White to off-white crystalline
Appearance , [91[10]
solid
Solubility Soluble in DMSO [2][9]
CAS Number 900185-02-6 [11[9]

Signaling Pathways and Mechanism of Action

PIK-294 exerts its effects by competitively inhibiting the ATP-binding site of the p110& catalytic
subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate
(PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The
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reduction in PIP3 levels leads to the downstream inactivation of the PI3K/AKT/mTOR signaling
pathway.
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Figure 1: Simplified PI3K/p1109d signaling pathway and the inhibitory action of PIK-294.

Experimental Protocols

The characterization of PIK-294 involves a series of biochemical and cellular assays to
determine its potency, selectivity, and mechanism of action.

Biochemical Assay: Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET)

This assay measures the enzymatic activity of p110d by detecting the production of ADP.

Principle: The Adapta™ Universal Kinase Assay is a TR-FRET-based immunoassay. A
Europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. In
the absence of ADP produced by the kinase reaction, the tracer binds to the antibody, resulting
in a high TR-FRET signal. ADP produced by p110d displaces the tracer, leading to a decrease
in the TR-FRET signal.

Detailed Methodology:
o Reagent Preparation:

o Prepare a 2X kinase/substrate solution containing the p110&8/p85a enzyme complex and
the lipid substrate (e.g., PIP2:PS) in the appropriate kinase buffer (e.g., 50 mM HEPES pH
7.5, 100 mM NaCl, 3 mM MgClz, 1 mM EGTA, 0.03% CHAPS).

o Prepare a 4X ATP solution in the kinase buffer.

o Prepare serial dilutions of PIK-294 in DMSO, and then dilute further in the kinase buffer to
a 4X final concentration.

o Prepare the detection mix containing Eu-labeled anti-ADP antibody, Alexa Fluor® 647-
labeled ADP tracer, and EDTA in TR-FRET dilution buffer.

o Assay Procedure (384-well plate format):
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o Add 2.5 pL of the 4X PIK-294 dilution or DMSO (control) to the assay wells.

o Add 5 L of the 2X kinase/substrate solution to all wells.

o Initiate the kinase reaction by adding 2.5 uL of the 4X ATP solution to all wells.
o Incubate the plate at room temperature for 60 minutes.

o Stop the reaction by adding 5 pL of the detection mix.

o Incubate the plate at room temperature for 30-60 minutes, protected from light.

» Data Acquisition and Analysis:

o Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm
and 615 nm.

o Calculate the emission ratio (665 nm / 615 nm).

o Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data
to a sigmoidal dose-response curve to determine the ICso value.

Cellular Assay: Western Blot for Phospho-Akt

This assay determines the ability of PIK-294 to inhibit the PI3K pathway in a cellular context by
measuring the phosphorylation of a key downstream effector, Akt.

Principle: Cells are treated with PIK-294, and then stimulated to activate the PI3K pathway. Cell
lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of
phosphorylated Akt (p-Akt) at Ser473 or Thr308, as well as total Akt as a loading control.

Detailed Methodology:
e Cell Culture and Treatment:

o Plate cells (e.g., a hematopoietic cell line) in appropriate growth medium and allow them to
adhere or grow to a suitable confluency.

o Serum-starve the cells for 4-16 hours to reduce basal PI3K pathway activity.
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o Pre-treat the cells with various concentrations of PIK-294 or DMSO (vehicle control) for 1-
2 hours.

o Stimulate the cells with a suitable agonist (e.g., a growth factor like IGF-1 or a cytokine) for
10-30 minutes to activate the PI3K pathway.

o Cell Lysis and Protein Quantification:

o Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Clarify the lysates by centrifugation and collect the supernatant.

o Determine the protein concentration of each lysate using a BCA or Bradford assay.

o SDS-PAGE and Western Blotting:

o Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE on a polyacrylamide gel.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

o Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473 or
Thr308) overnight at 4°C.

o Wash the membrane with TBST and incubate with an HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.

e Data Analysis:
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o Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein
loading.

o Quantify the band intensities using densitometry software.
o Normalize the p-Akt signal to the total Akt signal for each sample.

o Plot the normalized p-Akt levels against the inhibitor concentration to determine the
cellular 1Cso.

Mandatory Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
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Figure 2: General experimental workflow for the screening and profiling of kinase inhibitors.

Logical Relationship of Selective Inhibition
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Figure 3: Logical diagram illustrating the selective inhibition of p110& by PIK-294.

Conclusion

PIK-294 is a valuable research tool for investigating the role of p1109 in various physiological
and pathological processes. Its high selectivity makes it a superior probe compared to pan-
PI13K inhibitors for dissecting the specific functions of the p110d isoform. The data and
protocols presented in this guide provide a solid foundation for researchers and drug
development professionals working with PIK-294 and other selective PI3K inhibitors. Further in
vivo studies are warranted to fully elucidate the therapeutic potential of targeting p110d with
inhibitors like PIK-294.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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